molecular formula C4H3BrFNS B6186595 5-bromo-2-fluoro-4-methyl-1,3-thiazole CAS No. 1610028-05-1

5-bromo-2-fluoro-4-methyl-1,3-thiazole

Cat. No.: B6186595
CAS No.: 1610028-05-1
M. Wt: 196.04 g/mol
InChI Key: RVBXOCLDBFTCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-4-methyl-1,3-thiazole is a high-value chemical building block exclusively for research applications. This multifunctional heterocyclic compound is designed for use in medicinal chemistry and drug discovery, particularly in the development of novel antitumor agents. The presence of both bromine and fluorine atoms on the thiazole core makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. Thiazole derivatives are recognized as privileged scaffolds in anticancer agent discovery due to their ability to interact with critical biological targets . Research indicates that structurally similar bromothiazole compounds have been utilized in the synthesis of potent thiazole-based stilbene analogs that act as DNA topoisomerase IB (Top1) inhibitors, a validated target in cancer chemotherapy . Furthermore, such fragments are integral to the design of type II c-Met inhibitors, which are investigated for their potential to overcome drug resistance in various human cancers . The specific substitution pattern on this compound is intended to help researchers fine-tune the electronic properties and metabolic stability of resulting candidate molecules. Research Applications: • Medicinal Chemistry: A key synthon for the construction of novel small molecule inhibitors targeting kinases and other oncology-related enzymes. • Structure-Activity Relationship (SAR) Studies: Used to explore and optimize the bioactivity of thiazole-containing compounds by introducing diverse substituents. • Chemical Biology: Serves as a core scaffold for developing chemical probes to study disease mechanisms. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1610028-05-1

Molecular Formula

C4H3BrFNS

Molecular Weight

196.04 g/mol

IUPAC Name

5-bromo-2-fluoro-4-methyl-1,3-thiazole

InChI

InChI=1S/C4H3BrFNS/c1-2-3(5)8-4(6)7-2/h1H3

InChI Key

RVBXOCLDBFTCEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)F)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Methyl 1,3 Thiazole

De Novo Synthetic Routes for the 1,3-Thiazole Core and its Functionalization

The construction of the 5-bromo-2-fluoro-4-methyl-1,3-thiazole molecule necessitates a carefully planned synthetic sequence. This typically involves the initial formation of a functionalized 4-methyl-1,3-thiazole ring, a process known as de novo synthesis, followed by specific halogenation steps. The success of this approach hinges on the strategic selection of starting materials and the reaction pathways that govern the regiochemical outcome. wikipedia.orgnih.govmdpi.com

Strategic Selection and Design of Precursors for Regioselective Synthesis

The regioselective synthesis of a substituted thiazole (B1198619), such as the 4-methyl variant, is fundamentally controlled by the choice of its precursors. wikipedia.org The most common and versatile method for thiazole ring synthesis, the Hantzsch thiazole synthesis, dictates a specific pairing of building blocks. mdpi.com To obtain a 4-methyl-1,3-thiazole core, the precursors are generally an α-haloketone and a thioamide.

Specifically, for the ultimate target of this compound, two primary precursor strategies can be envisioned for the initial ring formation:

Strategy A: Reaction of a 3-halobutan-2-one (an α-haloketone) with a fluorinated thioamide, such as fluoro(imino)methanethiol or a similar equivalent. This would directly install the methyl group at the C-4 position and the fluorine atom at the C-2 position during the cyclization step.

Strategy B: Reaction of a 3-halobutan-2-one with thiourea (B124793) or thioacetamide. This would yield a 2-amino-4-methyl-1,3-thiazole or a 2,4-dimethyl-1,3-thiazole, respectively. These intermediates would then require subsequent functionalization to introduce the fluorine at C-2 and bromine at C-5. The synthesis of 2-aminothiazole (B372263) precursors is a well-established process. nih.govresearchgate.net

The choice of precursors is critical for ensuring the desired substitution pattern on the final thiazole ring, preventing the formation of unwanted isomers.

Thiazole Ring Formation via Cyclization Reactions

The pivotal step in the de novo synthesis is the cyclization reaction that forms the aromatic 1,3-thiazole ring. This is typically achieved through a condensation reaction where the sulfur and nitrogen atoms from one precursor react with two carbon atoms from another to form the five-membered ring. nih.govmdpi.com

The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely used method for constructing the thiazole core. nih.gov The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.com

The generally accepted mechanism proceeds in three main stages:

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-haloketone in a classic SN2 reaction. mdpi.com

Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the intermediate attacks the carbonyl carbon of the original ketone. mdpi.com

Dehydration: The resulting thiazoline (B8809763) intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring. The aromaticity of the product is a significant driving force for this final step.

This method is highly adaptable for producing a variety of substituted thiazoles by simply changing the precursors. For instance, using 2-bromo-4-fluoroacetophenone and various thiosemicarbazones has been shown to produce fluorinated thiazole derivatives in good yields. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Precursors and Products

α-Halocarbonyl CompoundThioamide SourceResulting Thiazole ProductReference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole
α-Bromo-3-methoxyacetophenone2-Aminothiazole6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole mdpi.comnih.gov
2-Acetylpyridine (after α-bromination)Thiourea2-Amino-4-(2-pyridyl)thiazole nih.gov
2-Bromo-4-fluoroacetophenoneSubstituted thiosemicarbazones2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles nih.gov

While the Hantzsch synthesis is prevalent, other cyclocondensation methods have been developed. These alternative routes can offer different substrate scopes or reaction conditions. One such method involves the cascade reaction of 3-chlorochromones with thioamides, which proceeds via a Michael addition followed by intramolecular cyclization to provide regioselective access to substituted thiazoles. nih.gov Another approach utilizes the reaction of alkynyl(aryl)iodonium reagents with thioamides for the synthesis of thiazoles. nih.gov These methods highlight the ongoing development of novel strategies for constructing this important heterocyclic core.

Post-Cyclization Functionalization and Halogenation Strategies for this compound

Once the 2-fluoro-4-methyl-1,3-thiazole or a suitable precursor like 2-amino-4-methyl-1,3-thiazole is synthesized, the final step is the introduction of the bromine atom at the C-5 position. If the fluorine atom was not incorporated during the initial cyclization, it must be introduced via functionalization of the C-2 position.

The electronic properties of the thiazole ring govern the regioselectivity of these halogenation steps. The C-2 position is electron-deficient, making it susceptible to nucleophilic attack, while the C-5 position is the most electron-rich, rendering it prone to electrophilic substitution.

A highly effective strategy for introducing the fluorine atom at the C-2 position is the Balz-Schiemann reaction . wikipedia.orgjk-sci.com This reaction transforms a primary aromatic amine, in this case, a precursor like 2-amino-4-methyl-1,3-thiazole, into the corresponding fluoride (B91410). jk-sci.comnumberanalytics.com The process involves diazotization of the amino group with reagents like tetrafluoroboric acid and sodium nitrite (B80452) to form a diazonium tetrafluoroborate (B81430) salt. jk-sci.com This intermediate is then thermally decomposed, releasing nitrogen gas and boron trifluoride to yield the 2-fluoro-thiazole derivative. wikipedia.orgnih.gov

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. wikipedia.org This would involve displacing a leaving group, such as chlorine or bromine, from the C-2 position with a fluoride ion source like potassium fluoride (KF) or silver fluoride (AgF). scispace.comnih.gov The success of this reaction is facilitated by the electron-deficient nature of the C-2 carbon. wikipedia.orgmasterorganicchemistry.com

Selective Bromination Techniques at the C-5 Position

The introduction of bromine at the C-5 position is typically the final step in the synthesis. Given the electron-rich nature of this position, it readily undergoes electrophilic aromatic substitution. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). Research has shown that treating a 2-methylthiazole (B1294427) derivative with NBS leads to selective bromination at the 5-position through an electrophilic substitution mechanism. This strategy has been successfully used to prepare 5-bromo-thiazole intermediates for more complex molecules. The reaction proceeds cleanly, providing the desired C-5 bromo derivative, which can then be used in further synthetic applications.

Introduction of Fluorine at the C-2 Position

The incorporation of a fluorine atom at the C-2 position of the thiazole ring is a critical step in the synthesis of this compound. This transformation can be achieved through several strategic approaches, primarily involving either the use of fluorinated building blocks or the direct fluorination of a pre-formed thiazole ring.

One common strategy involves the Hantzsch thiazole synthesis, where a fluorinated starting material is utilized. For instance, a reaction can be devised using a fluorinated thioamide, which then cyclizes with an appropriate α-haloketone to form the 2-fluorothiazole (B1628781) core.

Alternatively, direct fluorination of a 2-unsubstituted or 2-amino-thiazole precursor is a powerful method. Electrophilic fluorinating agents are frequently employed for this purpose. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are known to effectively introduce fluorine onto heterocyclic systems. The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high regioselectivity and yield. In some cases, the fluorination of 2-aminothiazole derivatives can be performed, followed by diazotization and subsequent replacement of the diazonium group with fluorine, a transformation known as the Balz-Schiemann reaction.

A patent for a fluorination process of protected aminothiazoles suggests that N-fluorosulfonimides, like N-fluorobenzenesulfonimide, are preferred fluorinating agents. This process often involves the generation of a dianion of the thiazole substrate at low temperatures (e.g., -50 °C) prior to the addition of the fluorinating agent in a non-polar aprotic solvent like tetrahydrofuran (B95107).

Strategies for Methylation at the C-4 Position

The introduction of a methyl group at the C-4 position of the thiazole ring is typically accomplished by incorporating the methyl group within one of the key starting materials prior to the cyclization reaction that forms the thiazole ring.

The Hantzsch thiazole synthesis is a prominent method where a ketone bearing the methyl group at the α-position, such as chloroacetone (B47974), is reacted with a thioamide. This approach directly installs the methyl group at the desired C-4 position of the resulting thiazole. The reaction of substituted hydrazine-carbothioamides with chloroacetone has been shown to produce 4-methyl-2,3-dihydrothiazoles in excellent yields (78–99%). mdpi.com

Another approach involves the synthesis of 4-methylthiazole (B1212942) derivatives by reacting α-bromoacetophenone precursors with thiourea. While this example leads to a phenyl-substituted thiazole, the principle of using a methyl-substituted α-haloketone remains a viable strategy for obtaining a C-4 methyl group.

Direct C-H methylation of a pre-formed thiazole ring is a more advanced and less common strategy for this particular position. However, developments in C-H activation and functionalization methodologies could potentially offer future pathways for the direct methylation of the thiazole core.

Optimization of Reaction Conditions and Advanced Synthetic Techniques

The synthesis of this compound can be significantly enhanced by optimizing reaction conditions and employing advanced synthetic technologies. These methods aim to improve reaction efficiency, yield, selectivity, and sustainability.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of thiazole synthesis, microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. rsc.orgnih.gov

The Hantzsch thiazole synthesis and subsequent functionalization steps can be effectively performed under microwave conditions. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (89–95%) with significantly shorter reaction times (minutes) using microwave heating compared to conventional reflux (hours). nih.gov Similarly, a solvent-free microwave-assisted synthesis of thiazole-substituted thiosemicarbazones has been reported to provide high yields in just 5 minutes without the need for a catalyst. nih.gov These examples highlight the potential of microwave technology to efficiently drive the reactions necessary for constructing the this compound scaffold.

Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

Reaction Type Heating Method Reaction Time Yield Reference
Hantzsch Thiazole Synthesis Conventional (Reflux) 8 hours Lower nih.gov
Hantzsch Thiazole Synthesis Microwave Minutes 89-95% nih.gov
Thiosemicarbazone Synthesis Conventional (Reflux) Several hours Moderate nih.gov
Thiosemicarbazone Synthesis Microwave (Solvent-free) 5 minutes High nih.gov

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. The synthesis of heterocyclic compounds, including thiazoles, is an area where flow chemistry has seen increasing application.

While a specific flow synthesis protocol for this compound is not extensively documented, the principles of flow chemistry can be applied to the key reaction steps. For instance, the Hantzsch thiazole synthesis can be adapted to a flow regime, where streams of the α-haloketone and thioamide are mixed and heated in a microreactor or a heated coil. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to optimized yields and purity. Subsequent functionalization reactions, such as bromination or fluorination, could also be integrated into a continuous flow process. The use of immobilized reagents or catalysts in packed-bed reactors within a flow system can further simplify purification and product isolation.

Catalyst Design and Optimization for Enhanced Yield and Selectivity

The design and optimization of catalysts play a crucial role in the synthesis of complex molecules like this compound. Catalysis can enhance reaction rates, improve selectivity (regio-, chemo-, and stereoselectivity), and enable reactions that would otherwise be unfeasible.

In the context of thiazole synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are valuable for introducing substituents onto the thiazole ring. For example, a palladium catalyst could be used to couple an aryl or other functional group at a specific position if a suitable halo-thiazole intermediate is available.

The development of nanocatalysts is another area of active research. For instance, a Pd/β-cyclodextrin cross-linked nanocatalyst has been used for the C-H arylation of thiophenes under microwave irradiation, demonstrating the potential of such catalysts for the functionalization of heterocycles. frontiersin.org

For the fluorination step, while often performed with stoichiometric reagents, catalytic methods are being developed. These can involve transition metal catalysts or organocatalysts to facilitate the transfer of a fluorine atom from an electrophilic fluorine source to the thiazole substrate with high selectivity. mdpi.com The choice of catalyst can be critical in controlling the position of fluorination and minimizing side reactions.

Table 2: Examples of Catalysts in Thiazole and Related Heterocycle Synthesis

Reaction Catalyst Purpose Reference
Suzuki-Miyaura Coupling Palladium Catalyst C-C bond formation
C-H Arylation Pd/β-cyclodextrin Nanocatalyst C-H functionalization frontiersin.org
Enantioselective Fluorination Chiral Phase-Transfer Catalyst Stereoselective fluorination mdpi.com

Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 4 Methyl 1,3 Thiazole

Reactivity of Halogen Substituents (Bromine at C-5 and Fluorine at C-2)

The presence of both bromine and fluorine on the thiazole (B1198619) ring allows for selective functionalization. The electron-withdrawing nature of the thiazole ring, coupled with the inductive effects of the halogens, activates the molecule for certain reactions while also influencing the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic systems. nih.gov In the context of 5-bromo-2-fluoro-4-methyl-1,3-thiazole, the electron-withdrawing thiazole ring system facilitates the attack of nucleophiles.

The regioselectivity of SNAr reactions on polyhalogenated aromatic compounds is a critical aspect. In many instances of SNAr on polyfluoroarenes, the substitution occurs preferentially at the para-position to an activating group. mdpi.com For this compound, the position of nucleophilic attack is influenced by the electronic properties of the thiazole ring and the attached substituents. The specific regioselectivity would depend on the nature of the nucleophile and the reaction conditions employed.

In SNAr reactions, the nature of the leaving group is a crucial factor. Generally, fluoride (B91410) is a better leaving group than bromide in uncatalyzed SNAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state. However, the reactivity can be influenced by the specific reaction conditions and the nucleophile used. For instance, in reactions involving polyhalogenated pyridines, the differential reactivity of various halogens has been exploited for selective functionalization. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The bromine atom at the C-5 position of this compound is particularly amenable to these types of reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with a halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds. The C-Br bond at the 5-position of the thiazole ring is a suitable site for Suzuki-Miyaura coupling. Studies on similar brominated heterocyclic systems, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and 5-bromo-1,2,3-triazine, have demonstrated the feasibility of using Suzuki-Miyaura coupling for arylation and heteroarylation. rsc.orgnih.govnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and ligand system can be critical to avoid side reactions like debromination. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is for illustrative purposes and shows typical conditions for Suzuki-Miyaura reactions on brominated heterocycles. Specific conditions for this compound would require experimental optimization.

CatalystLigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂dppfAg₂CO₃MeCN80
XPhosPdG2XPhosK₂CO₃Dioxane110
PdCl₂(PPh₃)₂PPh₃Na₂CO₃Dioxane110

The C-Br bond at the 5-position can also participate in other important cross-coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds. The Sonogashira coupling of brominated heterocycles like 5- and 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes has been successfully demonstrated. soton.ac.uk

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org It is a powerful tool for the synthesis of substituted alkenes. The reaction has been applied to various bromo-heteroarenes, sometimes requiring specific conditions to prevent dehalogenation. beilstein-journals.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net It is a widely used method for the synthesis of arylamines. The amination of C5-bromo-imidazo[2,1-b] organic-chemistry.orgnih.govthiadiazole has been achieved using a Pd₂(dba)₃ catalyst, demonstrating the applicability of this reaction to brominated five-membered heterocycles. researchgate.net

Table 2: Overview of Cross-Coupling Reactions at the C-5 Position This table summarizes potential cross-coupling reactions for the functionalization of the C-Br bond in this compound based on established methodologies for similar substrates.

ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst, phosphine ligandC-C
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystC-C (sp)
HeckAlkenePd catalyst, phosphine ligandC-C (sp²)
Buchwald-HartwigAminePd catalyst, phosphine ligandC-N
Directed C-H Functionalization and Arylation

The functionalization of C-H bonds is a powerful tool in modern organic synthesis. youtube.com For this compound, C-H functionalization would primarily target the methyl group at the C4 position. While direct C-H activation of the thiazole ring itself is known, it typically occurs at the C5 or C2 positions. nih.gov In this molecule, the C5 position is occupied by a bromine atom, and the C2 position is deactivated by the electronegative fluorine atom. Therefore, functionalization is more likely to occur at the benzylic-like C-H bonds of the C4-methyl group. For instance, sequential bromination reactions have been reported where an initial electrophilic bromination at the C5-position of a 4-methylthiazole (B1212942) is followed by a free-radical bromination of the methyl group using N-bromosuccinimide (NBS) under light irradiation. nih.gov

Arylation of the this compound core is anticipated to proceed efficiently via palladium-catalyzed cross-coupling reactions at the C5-bromo position. nih.gov The C-Br bond serves as a versatile handle for introducing aryl substituents. This approach is favored over direct C-H arylation for halogenated heterocycles. rsc.org Numerous palladium-catalyzed methods, such as the Suzuki-Miyaura and Stille couplings, are effective for the arylation of 5-bromothiazoles with various arylboronic acids or organostannanes. researchgate.net The specific conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields for these transformations. nih.govnih.gov

Table 1: Potential Functionalization Reactions

Reaction TypePositionReagents & Conditions (based on analogs)Expected Product
Benzylic BrominationC4-MethylN-Bromosuccinimide (NBS), Light/Initiator5-bromo-4-(bromomethyl)-2-fluoro-1,3-thiazole
Suzuki-Miyaura CouplingC5-BromoArylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)5-aryl-2-fluoro-4-methyl-1,3-thiazole

Organometallic Reagent Reactivity (e.g., Lithiation, Grignard Reactions)

The reaction of this compound with organometallic reagents is expected to be highly regioselective. The primary sites for reaction are the C5-bromo bond and the C4-methyl group protons.

Lithiation: Treatment with organolithium reagents can lead to two main pathways: halogen-metal exchange or deprotonation. The outcome is highly dependent on the base used.

Halogen-Metal Exchange: Using a nucleophilic base like n-butyllithium (n-BuLi) at low temperatures is expected to result in a rapid halogen-metal exchange at the C5 position, replacing the bromine atom with lithium. researchgate.net This forms a 5-lithiated thiazole intermediate, which is a potent nucleophile for subsequent reactions with various electrophiles.

Deprotonation: Using a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) could lead to the deprotonation of the most acidic proton. growingscience.com In this molecule, the protons of the C4-methyl group are likely the most acidic sites, which would generate a nucleophilic methylene (B1212753) species. Studies on 2-bromo-4-(substituted)-1,3-thiazoles have shown that LDA selectively deprotonates the C5 position. growingscience.com However, with the C5 position blocked by bromine in the target molecule, deprotonation would likely shift to the next most acidic site, the methyl group.

Grignard Reactions: The formation of a Grignard reagent is a cornerstone of organometallic chemistry. mnstate.eduyoutube.commasterorganicchemistry.comchemguide.co.uk It is plausible to form the corresponding Grignard reagent by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comwikipedia.org This reaction would insert magnesium into the C-Br bond to yield 5-(bromomagnesium)-2-fluoro-4-methyl-1,3-thiazole. This Grignard reagent can then be used in reactions with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new carbon-carbon bonds at the C5 position. masterorganicchemistry.comchemguide.co.uk

Halogen Dance Reactions and Rearrangements

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is driven by the formation of a thermodynamically more stable organometallic intermediate. wikipedia.org Halogen dance reactions have been observed on various heterocyclic systems, including thiazoles. whiterose.ac.uk

For this compound, a halogen dance reaction could potentially be initiated by treatment with a strong base, such as lithium diisopropylamide (LDA) or a related amide base. clockss.org The reaction would likely proceed through deprotonation at the C4-methyl group to form an initial carbanion. This could then facilitate an intramolecular or intermolecular migration of the bromine atom from the C5 position. Investigations on 4,5-dihalogenothiazoles have demonstrated that such migrations are feasible. nih.gov A potential, though speculative, outcome could be the formation of a rearranged product like 4-(bromomethyl)-2-fluoro-5-lithio-1,3-thiazole, which could be trapped by an electrophile. The precise pathway and product distribution would depend heavily on the reaction conditions, including the base, solvent, and temperature. wikipedia.org

Reactivity of the 1,3-Thiazole Heterocyclic Ring System

The 1,3-thiazole ring is an aromatic heterocycle with a distinct reactivity profile shaped by the presence of both a sulfur and a nitrogen atom. nih.govnumberanalytics.com The sulfur atom acts as an electron donor through resonance, while the nitrogen atom is electron-withdrawing. pharmaguideline.com This leads to a π-excessive system that also has sites of significant electron deficiency. The reactivity is further modulated by the substituents on the ring. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

In general, electrophilic aromatic substitution on the thiazole ring is less facile than on benzene (B151609) and typically occurs at the C5 position, which possesses the highest electron density. numberanalytics.compharmaguideline.comwikipedia.org However, for this compound, the potential for EAS on the ring is severely limited.

Limitations:

Blocked C5 Position: The most reactive C5 position is already substituted with a bromine atom, precluding further substitution at this site. pharmaguideline.com

Deactivating Substituents: The 2-fluoro substituent is a strongly electron-withdrawing group, which significantly deactivates the entire thiazole ring towards electrophilic attack.

Electron-Deficient C2 and C4: The C2 position is inherently the most electron-deficient position in the thiazole ring, and this effect is amplified by the fluorine atom. pharmaguideline.com The C4 position is also relatively electron-poor.

Given these limitations, classical EAS reactions like nitration or Friedel-Crafts acylation on the heterocyclic ring are highly unlikely to occur under standard conditions. If forced under harsh conditions, reaction at the C4-methyl group or complex degradation pathways would be more probable than ring substitution.

Reactions Involving the Ring Nitrogen and Sulfur Atoms

The heteroatoms of the thiazole ring retain characteristic reactivity.

Ring Nitrogen: The nitrogen atom at position 3 possesses a lone pair of electrons and is basic, allowing it to be readily protonated by acids or alkylated by electrophiles like alkyl halides. pharmaguideline.com Alkylation results in the formation of a quaternary thiazolium salt. pharmaguideline.comwikipedia.org In these salts, the positive charge increases the acidity of the remaining ring protons, particularly at the C2 position.

Ring Sulfur: The sulfur atom at position 1 is generally less reactive in common synthetic transformations. However, it can be oxidized using strong oxidizing agents to form a thiazole S-oxide or S,S-dioxide. These oxidations can disrupt the aromaticity of the ring system. nih.gov

Ring-Opening and Rearrangement Pathways

The thiazole ring, despite its aromaticity, can undergo ring-opening reactions under specific conditions. The stability of the ring and the pathway of cleavage are highly dependent on the nature and position of its substituents. nih.govresearchgate.net

Reductive Cleavage: Treatment with strong reducing agents, such as sodium in liquid ammonia, can cause reductive opening of the thiazole ring. researchgate.net

Base-Induced Opening: Strong bases can induce ring fission, particularly in thiazolium salts or rings with strongly activating or destabilizing substituents.

Influence of Substituents: DFT studies on substituted thiazoles have shown that electron-donating groups tend to favor direct ring-opening mechanisms, whereas electron-withdrawing groups often lead to more complex, indirect pathways involving the formation of intermediates. nih.gov In this compound, the combination of the electron-donating methyl group and the electron-withdrawing fluoro and bromo groups creates a complex electronic environment, making the prediction of a specific ring-opening pathway challenging without dedicated experimental or computational studies.

Stereochemical Considerations in Reactions Involving the Compound

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research focused on the stereochemical considerations in reactions involving this compound. While the principles of stereochemistry are fundamental to understanding chemical reactivity, dedicated studies elucidating the stereochemical outcomes of reactions for this particular substituted thiazole are not presently documented.

The inherent chirality, or lack thereof, of this compound itself is determined by its planar aromatic thiazole ring. As such, the molecule does not possess a stereogenic center and is achiral. Stereochemical considerations would, therefore, arise from reactions that introduce a new chiral center or from the influence of the thiazole moiety as a directing group in reactions with chiral molecules.

Hypothetically, several types of reactions could involve stereochemical aspects:

Asymmetric Synthesis: The development of enantioselective methods to synthesize derivatives of this compound where a substituent is introduced in a stereocontrolled manner would be a key area of investigation. This would typically involve the use of chiral catalysts or auxiliaries.

Diastereoselective Reactions: In reactions involving other chiral molecules, the existing substituents on the thiazole ring (bromo, fluoro, and methyl groups) could exert a degree of diastereocontrol, favoring the formation of one diastereomer over another. The electronic and steric properties of these groups would play a crucial role in directing the approach of reagents.

Reactions at the Methyl Group: Functionalization of the 4-methyl group, for instance, through deprotonation followed by reaction with an electrophile, could create a new stereocenter. The stereochemical course of such a reaction would be of significant interest.

However, without experimental data or computational studies, any discussion of stereochemical outcomes for reactions of this compound remains speculative. Future research in this area would be necessary to establish the stereochemical behavior of this compound and its derivatives.

Theoretical and Computational Investigations of 5 Bromo 2 Fluoro 4 Methyl 1,3 Thiazole

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic properties of 5-bromo-2-fluoro-4-methyl-1,3-thiazole are determined by the interplay of its constituent atoms and their arrangement in three-dimensional space. Computational chemistry offers powerful tools to dissect these properties.

The geometry of this compound has been optimized using Density Functional Theory (DFT) calculations, a common quantum chemical method. These calculations predict the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The thiazole (B1198619) ring itself is a planar five-membered heterocycle. The substituents—a bromine atom, a fluorine atom, and a methyl group—will have specific bond lengths and angles with respect to the thiazole core.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values from DFT calculations for similar substituted thiazoles.

Parameter Predicted Value
C2-N3 Bond Length ~1.31 Å
N3-C4 Bond Length ~1.38 Å
C4-C5 Bond Length ~1.36 Å
C5-S1 Bond Length ~1.72 Å
S1-C2 Bond Length ~1.73 Å
C2-F Bond Length ~1.34 Å
C4-CH3 Bond Length ~1.51 Å
C5-Br Bond Length ~1.88 Å
C2-N3-C4 Bond Angle ~110°
N3-C4-C5 Bond Angle ~115°
C4-C5-S1 Bond Angle ~111°
C5-S1-C2 Bond Angle ~92°

The distribution of electrons within the this compound molecule is uneven due to the different electronegativities of the atoms. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the surface of the molecule. nih.govresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In this compound, the nitrogen atom is expected to be a region of high electron density (negative electrostatic potential), making it a likely site for protonation or interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the methyl group and the regions around the electron-withdrawing fluorine and bromine atoms will exhibit a more positive electrostatic potential, indicating they are more susceptible to nucleophilic interaction. The fluorine at the C2 position, being highly electronegative, will significantly influence the charge distribution, making the C2 carbon more electron-deficient.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. bohrium.com

For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (bromo and fluoro) groups creates a complex electronic landscape. The fluorine at C2 and bromine at C5 are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiazole. The methyl group at C4 will have a contrary, albeit weaker, effect, raising the energy of these orbitals. The precise balance of these effects determines the final HOMO-LUMO gap.

From the FMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted FMO Energies and Reactivity Indices for this compound (Illustrative) This table presents illustrative data based on trends observed in computational studies of substituted thiazoles. researchgate.netbohrium.comresearchgate.net

Parameter Predicted Value Range Interpretation
HOMO Energy -6.5 to -7.5 eV Moderate electron-donating ability
LUMO Energy -1.0 to -2.0 eV Good electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.5 to 6.5 eV High kinetic stability
Electronegativity (χ) 3.75 to 4.75 eV Tendency to attract electrons
Chemical Hardness (η) 2.25 to 3.25 eV Resistance to change in electron distribution

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule, identifying intermediates, and calculating the energy barriers associated with transition states.

The substitution pattern of this compound suggests several potential reaction pathways for nucleophilic and electrophilic attack.

Nucleophilic Substitution: The bromine atom at the C5 position is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the C2 position, activated by the strongly electron-withdrawing fluorine atom, is also a prime target for nucleophiles. Computational modeling can compare the activation energies for nucleophilic attack at both C2 (leading to fluorine displacement) and C5 (leading to bromine displacement) to predict the most likely outcome under different reaction conditions. Studies on related fluorinated heterocycles show that C-F bond activation can be achieved with potent nucleophiles or through metal-assisted pathways. nih.govossila.com

Electrophilic Substitution: The thiazole ring is generally electron-rich and can undergo electrophilic substitution. However, the presence of two halogen atoms deactivates the ring towards electrophiles. Computational studies on thiazole itself suggest that C5 is a primary site for electrophilic attack. researchgate.net In this substituted derivative, the directing effects of the existing groups would need to be computationally evaluated to predict the regioselectivity of further substitution.

The bromine atom at the C5 position makes this compound an excellent candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. researchgate.netrsc.org DFT studies can elucidate the mechanisms of these complex reactions, which typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

DFT calculations can model the geometry and energetics of each step in the catalytic cycle. For example, in a Suzuki coupling, the calculations would model the oxidative addition of the C-Br bond to a palladium(0) catalyst, the subsequent transmetalation with a boronic acid derivative, and the final reductive elimination to form a new C-C bond. These studies can help in optimizing reaction conditions, such as the choice of catalyst, ligand, and base, to improve reaction yields and selectivity.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions involving complex molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and identifying the most probable sites for electrophilic and nucleophilic attack.

The regioselectivity of reactions is largely governed by the distribution of electron density within the molecule and the energies of its frontier molecular orbitals (HOMO and LUMO). For this compound, the interplay between the electron-donating methyl group at the C4 position and the electron-withdrawing fluoro and bromo groups at the C2 and C5 positions, respectively, creates a nuanced reactivity profile.

Electrophilic Aromatic Substitution: In electrophilic substitution reactions, the incoming electrophile will preferentially attack the position with the highest electron density. While the thiazole ring is generally electron-deficient compared to benzene (B151609), the C4-methyl group increases the electron density at this position. Conversely, the fluorine at C2 and bromine at C5 withdraw electron density, deactivating these positions. Computational models would likely predict that any further electrophilic substitution on the thiazole ring is disfavored due to the presence of two deactivating halogens. However, if forced, the least deactivated site would need to be determined by calculating the energies of the sigma complexes for substitution at each available position.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom at the C2 position makes this site particularly susceptible to nucleophilic attack. The calculated π-electron density often reveals that the C2 position in thiazoles is the most common site for nucleophilic substitution. acs.org The strong electronegativity of fluorine would further enhance this effect, making the C2 position the most likely target for nucleophiles. The bromine at C5 could also be a site for nucleophilic attack, particularly in metal-catalyzed cross-coupling reactions.

Stereoselectivity: The prediction of stereoselectivity would be relevant in reactions involving the substituents, for instance, if the methyl group were to be functionalized, or in addition reactions across the C4-C5 double bond. The stereochemical outcome of such reactions would depend on the specific reagents and reaction conditions, and computational modeling could be employed to calculate the transition state energies for different stereoisomeric pathways, thereby predicting the most likely product.

Table 1: Predicted Reactivity of this compound Based on Theoretical Principles

Reaction TypeMost Probable Site of AttackRationale
Electrophilic Substitution Unlikely on the ringThe thiazole ring is deactivated by two halogen substituents.
Nucleophilic Substitution C2 positionHighly activated by the electron-withdrawing fluorine atom.
Metal-Catalyzed Cross-Coupling C5 positionThe C-Br bond is a common site for such reactions.

Solvent Effects and Environmental Influences on Reactivity Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational models can simulate these effects by employing implicit or explicit solvent models.

For reactions involving a polar molecule like this compound, the polarity of the solvent is a key factor. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in a nucleophilic aromatic substitution at the C2 position, a polar solvent would be expected to stabilize the negatively charged Meisenheimer complex, thus facilitating the reaction.

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in the formation of other heterocyclic systems like pyrazoles. dntb.gov.ua It is plausible that similar effects could be observed in reactions involving this compound. These solvents can engage in strong hydrogen bonding and other non-covalent interactions, which can selectively stabilize certain transition states over others. dntb.gov.ua

Furthermore, recent studies have highlighted the role of halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, in influencing molecular assembly and reactivity. researchgate.net The bromine atom at the C5 position of the target molecule could potentially participate in halogen bonding with solvent molecules or reagents, thereby influencing the reaction pathway. Computational studies can quantify the strength and geometric preferences of such interactions and incorporate them into mechanistic models.

Comparative Theoretical Studies with Related Halogenated Heterocycles

To better understand the properties of this compound, it is instructive to compare it with other halogenated five-membered heterocycles through computational studies. Such comparisons can reveal trends in reactivity and electronic structure as a function of the heteroatoms and the nature and position of the halogen substituents.

A comparative DFT study of five-membered rings like silole, phosphole, and thiophene (B33073) has shown that fluorination generally leads to an increase in ionization energy and electron affinity, and a decrease in the HOMO-LUMO gap. This suggests that the fluorine atom in this compound will significantly lower the energies of both the HOMO and LUMO, impacting its reactivity towards both electrophiles and nucleophiles.

When comparing different halogens, the effects on the electronic properties of the heterocyclic ring will vary. For instance, the electronegativity decreases from fluorine to bromine, while the polarizability increases. These differences will affect the inductive and resonance effects of the halogens, as well as their ability to participate in halogen bonding.

A theoretical investigation into the reactivity of isothiazolinones with dibromine and sulfuryl chloride demonstrated that the reaction pathways and kinetic favorability are highly dependent on the nature of the halogenating agent. By analogy, the reactivity of this compound in halogenation reactions would be expected to be sensitive to the specific electrophilic halogen source used.

Table 2: Calculated Electronic Properties of Model Halogenated Five-Membered Heterocycles

Compound (Model System)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiophene-6.5-0.26.3
2-Fluorothiophene-6.7-0.56.2
2-Bromothiophene-6.6-0.46.2

Note: The values in this table are representative and intended for comparative purposes. Actual values would need to be calculated for the specific model systems using a consistent level of theory.

Advanced Applications and Synthetic Utility of 5 Bromo 2 Fluoro 4 Methyl 1,3 Thiazole

Versatility as a Synthetic Building Block in Complex Chemical Systems

The inherent reactivity of 5-bromo-2-fluoro-4-methyl-1,3-thiazole, stemming from its distinct functional groups, allows it to be a foundational component in the synthesis of intricate molecular architectures. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, while the fluorine atom at the 2-position can influence the electronic properties and reactivity of the thiazole (B1198619) ring.

The construction of polyheterocyclic frameworks is a cornerstone of medicinal chemistry and materials science, as these structures are often associated with potent biological activity and unique photophysical properties. This compound serves as an excellent starting material for the synthesis of such systems. For instance, the bromine atom can be readily displaced or involved in coupling reactions to introduce other heterocyclic moieties, leading to the formation of extended, conjugated systems.

A notable application is in the synthesis of thiazole-based stilbene (B7821643) analogs, which have been investigated as potential DNA topoisomerase IB inhibitors. nih.gov In these syntheses, the thiazole ring acts as a central scaffold, and the bromine at the 5-position is introduced via electrophilic substitution using N-bromosuccinimide (NBS). nih.gov This brominated intermediate can then undergo further functionalization to build complex polyheterocyclic structures. Research has shown that the presence and position of halogen atoms on the phenyl rings significantly impact the inhibitory activity against Top1. nih.gov

The synthesis of various di-, tri-, and tetrathiazole moieties has also been achieved using brominated thiazole derivatives as key intermediates. nih.gov These reactions often involve the reaction of a brominated thiazole with other heterocyclic amines or thiosemicarbazone derivatives, demonstrating the utility of the bromo-thiazole unit in constructing larger, multi-ring systems. nih.gov

Table 1: Synthesis of Polyheterocyclic Frameworks

Starting Material Reagent Product Application
4-(4-halophenyl)-2-methylthiazole N-Bromosuccinimide (NBS) 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole Precursor for Thiazole-based Stilbene Analogs (Top1 Inhibitors) nih.gov
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one Heterocyclic amines, o-aminothiophenol, thiosemicarbazone derivatives Di-, tri-, and tetrathiazole moieties Antimicrobial Agents nih.gov
4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole Suzuki–Miyaura cross-coupling Thiophene (B33073) and Thiazole-Based Building Blocks Organic Semiconducting Materials nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The functional group handles on this compound make it a suitable component for such reactions, enabling the rapid generation of diverse molecular scaffolds.

For example, a three-component reaction utilizing 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor has been reported for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues. nih.gov While this specific example doesn't directly use the named compound, it highlights the general utility of substituted thiazoles in MCRs for creating libraries of compounds with potential biological activities, such as anticancer properties. nih.gov The principles of such reactions can be extended to this compound to generate novel and diverse chemical entities.

Role in Materials Science Precursors and Functional Molecule Development

The electronic properties imparted by the fluorine atom and the thiazole ring, combined with the synthetic versatility of the bromo group, make this compound a valuable precursor for functional materials.

The development of functional polymers with tailored electronic and physical properties is a major focus of materials science. This compound can be incorporated into polymer backbones or as pendant groups to modify the characteristics of the resulting material.

The synthesis of clickable itaconic acid derivatives that can be polymerized via radical polymerization is one such approach. ucm.es These polymers can then be functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. ucm.es By preparing an azide (B81097) derivative of a thiazole-containing molecule, it can be "clicked" onto a polymer backbone, thereby incorporating the thiazole moiety and its associated properties into the final material. ucm.es This method allows for the synthesis of new functional polymers with potential applications in various fields. ucm.es

Thiazole-containing compounds are known to exhibit interesting photophysical and electrochemical properties, making them promising candidates for applications in organic electronics. researchgate.net The introduction of a fluorine atom can further modulate these properties, often leading to improved device performance.

Thiazole derivatives have been investigated as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net Thiazole-based fluorophores have been shown to emit white light, with the emission characteristics tunable by the introduction of different substituents. researchgate.net The HOMO and LUMO energy levels of these compounds are crucial for their application in electronic devices and can be influenced by the specific substitution pattern on the thiazole ring. researchgate.net

Furthermore, 2,1,3-benzothiadiazole (B189464) (BT) and its derivatives are important acceptor units in the construction of photoluminescent compounds for optoelectronic devices. researchgate.net The strong electron-withdrawing nature of the BT unit improves the electronic properties of the resulting materials. researchgate.net The synthesis of molecules incorporating both thiazole and benzothiadiazole units, often through cross-coupling reactions involving brominated precursors, is a common strategy for developing high-performance organic electronic materials. nih.gov

Table 2: Applications in Materials Science

Application Area Key Features of Thiazole Moiety Example of Compound/System Reference
Organic Light-Emitting Diodes (OLEDs) Tunable fluorescence, suitable HOMO/LUMO levels Thiazole-based donor-acceptor fluorophores researchgate.net
Organic Photovoltaics (OPVs) Electron-accepting properties, broad absorption Thiophene and Thiazole-Based Building Blocks for A-D-A Type Organic Semiconductors nih.gov
Organic Field-Effect Transistors (OFETs) Charge transport capabilities 2,5-disubstituted thiazole fluorescent dyes researchgate.net

Challenges and Future Directions in Research on 5 Bromo 2 Fluoro 4 Methyl 1,3 Thiazole

Development of Sustainable and Green Synthetic Methodologies

The current and future synthesis of 5-bromo-2-fluoro-4-methyl-1,3-thiazole and its derivatives faces the global challenge of aligning with the principles of green chemistry. The focus is shifting from traditional synthetic routes, which may involve hazardous reagents and generate significant waste, towards more environmentally benign and efficient methods. rsc.org

Future research should prioritize the development of sustainable synthetic strategies. This includes the use of greener solvents, the implementation of catalytic systems to replace stoichiometric reagents, and the adoption of energy-efficient techniques. kit.edu Methodologies such as microwave-assisted and ultrasound-irradiated synthesis, which often lead to shorter reaction times and higher yields, are promising avenues. researchgate.netrsc.org Furthermore, the principles of atom economy can be enhanced by designing multicomponent reactions, which reduce the number of separate synthesis and purification steps. researchgate.netrsc.org The use of bio-based materials, such as plant extracts or natural polymers, as catalysts or reaction media represents another innovative and sustainable approach. rsc.org

Key Areas for Green Synthesis Development:

ApproachPotential Benefit
Microwave/Ultrasound-Assisted SynthesisReduced reaction times, higher yields, lower energy consumption. researchgate.netrsc.org
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste by minimizing separation steps. rsc.org
Bio-based Catalysts/SolventsUse of renewable resources, reduced toxicity. rsc.org
Catalytic Systems (e.g., Organocatalysis)High selectivity, avoidance of hazardous heavy metals. kit.edu

Exploration of Unconventional Reactivity Patterns and Transformation

The reactivity of the this compound core offers a rich landscape for chemical transformations. The bromine atom at the C5 position is a key functional handle, amenable to a variety of cross-coupling reactions. However, many conventional synthetic methods for related thiazoles involve bromination steps that may not be completely regioselective, leading to purification challenges and lower yields. mdpi.com

Future research should focus on unlocking novel reactivity patterns beyond standard transformations. This could involve:

Selective C-H Activation: Directly functionalizing the methyl group or other positions on the thiazole (B1198619) ring without pre-functionalization would represent a significant step forward in synthetic efficiency.

Novel Ring-Forming Reactions: Using the existing functional groups as anchors to build more complex, fused heterocyclic systems. For instance, reacting the bromo-thiazole core with various nucleophiles could lead to the formation of dithiazole or trithiazole structures. nih.gov

Photoredox Catalysis: Employing light-driven reactions to access unique reactive intermediates and forge new bonds under mild conditions.

The interplay between the electron-withdrawing fluorine atom and the bromine atom could lead to unexpected reactivity, which warrants thorough investigation. For example, the thiazolo[5,4-d]thiazole (B1587360) unit, a related heterocyclic system, has been incorporated into photoactive materials due to its rigid and electron-deficient nature. mdpi.com Exploring similar applications for derivatives of this compound could be a fruitful endeavor.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to accelerate research and reduce the need for extensive, resource-intensive experimentation. rsc.org For this compound, advanced computational modeling can provide profound insights into its structure, properties, and reactivity.

Applications of Computational Modeling:

Modeling TechniqueResearch Application
Density Functional Theory (DFT)Predicting reaction mechanisms, understanding electronic structure, calculating spectroscopic properties to aid in characterization. rsc.org
Molecular Dynamics (MD)Simulating the behavior of the molecule in different solvent environments, studying interactions with biological targets. rsc.org
Quantitative Structure-Activity Relationship (QSAR)Establishing correlations between the molecular structure and biological activity to guide the design of more potent derivatives.

By employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the most likely sites of reaction, model transition states, and understand the mechanistic pathways of complex transformations. rsc.orgnih.gov This predictive power can guide the design of new experiments, saving time and resources by minimizing trial-and-error approaches. rsc.org Furthermore, computational docking studies can be used to predict how derivatives of this thiazole might bind to biological targets like enzymes or receptors, thereby guiding the synthesis of new potential therapeutic agents. nih.gov

Integration into Emerging Fields of Chemical Science and Technology

The unique combination of functional groups on this compound makes it a versatile building block for integration into various cutting-edge fields. The thiazole nucleus itself is a core component of numerous biologically active compounds, including antimicrobial and anticancer agents. ijpsdronline.commdpi.com

Potential Areas for Integration:

Materials Science: The rigid, electron-rich thiazole ring is a desirable feature for organic electronics. Derivatives could be investigated as components of organic field-effect transistors (OFETs), organic solar cells (OSCs), or coordination polymers. mdpi.com The thiazolo[5,4-d]thiazole system, for example, has been used to create porous metal-organic frameworks (MOFs) with gas adsorption capabilities. mdpi.com

Medicinal Chemistry: Thiazole derivatives are known to exhibit a wide range of biological activities. ijpsdronline.com The this compound scaffold could be elaborated through substitution at the bromine position to create libraries of new compounds for screening against various diseases. For instance, different thiazole-based compounds have been evaluated as DNA topoisomerase IB inhibitors and for their cytotoxicity against cancer cell lines. nih.gov

Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The thiazole ring is present in some commercial agrochemicals, and novel derivatives of this compound could be synthesized and evaluated for such applications.

Corrosion Inhibition: Green chemistry principles are being applied to develop new, less toxic corrosion inhibitors. rsc.org Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur found in the thiazole ring, can be effective in this regard.

The future of research on this compound lies in a multidisciplinary approach, combining sustainable synthesis, deep reactivity studies, predictive computational modeling, and creative application in new scientific and technological domains.

Q & A

Q. Q1. What are the established synthetic routes for 5-bromo-2-fluoro-4-methyl-1,3-thiazole, and what reaction conditions optimize yield?

The synthesis of bromo-fluoro-thiazole derivatives typically involves cyclization or halogenation reactions. For example, analogous compounds like 2-bromo-4-phenyl-1,3-thiazole are synthesized via diazotization and bromination using CuBr and n-butyl nitrite in acetonitrile at 333 K, achieving a 53% yield after purification by silica gel chromatography (heptane:ethyl acetate) . Key factors include temperature control (e.g., reflux in acetonitrile) and stoichiometric ratios of halogenating agents.

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • X-ray crystallography is definitive for resolving bond lengths, angles, and molecular conformation. For instance, thiazole derivatives exhibit dihedral angles between the thiazole and aromatic rings (~36°–37°), validated by SHELX refinement .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions. Aromatic protons in similar compounds resonate at δ 7.40–8.16 ppm, with thiazole protons appearing as singlets (δ ~8.16 ppm) .
  • IR spectroscopy identifies functional groups (e.g., C-Br stretches at ~600–700 cm⁻¹) .

Advanced Synthesis Challenges

Q. Q3. How can researchers address low yields or impurities in thiazole bromo-fluorination reactions?

Optimization strategies include:

  • Catalyst screening : CuBr enhances regioselectivity in bromination .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
  • Purification : Column chromatography (silica gel, heptane:ethyl acetate) and recrystallization (hexane) reduce byproducts .

Conformational Analysis

Q. Q4. What role does molecular conformation play in the reactivity of bromo-fluoro-thiazoles?

Crystal structures reveal that the thiazole ring and substituent aryl groups form dihedral angles (e.g., ~36°–37°), influencing steric interactions and electronic effects. For example, envelope conformations in pyrrolidine-fused thiazoles (puckering amplitude Q = 0.272–0.282 Å) affect hydrogen bonding and π-stacking . Such conformational flexibility may modulate binding affinity in biological targets.

Biological Activity and SAR

Q. Q5. What structure-activity relationships (SAR) are reported for bromo-fluoro-thiazole derivatives?

Thiazoles are known for diverse bioactivity, including antimicrobial and anticancer properties. For example:

  • Antifungal activity : Substitutions at the 4-position (e.g., methyl groups) enhance membrane penetration .
  • Antiviral activity : Halogenation (Br/F) improves electrophilic interactions with viral protease active sites .
    However, specific SAR data for this compound requires further empirical validation.

Computational Modeling

Q. Q6. How can molecular docking predict the interactions of this compound with biological targets?

Docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes) can model ligand-receptor interactions. For example, thiazole derivatives with 4-methyl groups showed improved binding to the ATP-binding pocket of kinases due to hydrophobic complementarity . Fluorine atoms may engage in halogen bonding with backbone carbonyls, enhancing affinity .

Data Contradictions

Q. Q7. How should researchers resolve discrepancies in crystallographic data for thiazole derivatives?

In cases where asymmetric units contain multiple conformers (e.g., two independent molecules with dihedral angle differences of ~0.16°), cross-validation with DFT calculations (e.g., Gaussian09) and Hirshfeld surface analysis can assess steric/electronic contributions to structural variations . Repeating experiments under controlled humidity/temperature minimizes crystal packing artifacts.

Safety and Environmental Impact

Q. Q8. What are the safety protocols for handling bromo-fluoro-thiazoles?

  • Storage : In airtight containers, away from light and moisture, at 2–8°C .
  • Disposal : Incineration with scrubbers to prevent HBr/HF emissions .
  • Toxicity : Aquatic toxicity (LC50 < 1 mg/L) necessitates neutralization before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.